molecular formula C11H12O3 B8024886 rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B8024886
M. Wt: 192.21 g/mol
InChI Key: SEQTZPLHSZFWIY-VHSXEESVSA-N
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Description

rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans: is an organic compound characterized by a cyclopropane ring substituted with a 3-methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Starting Material: The synthesis begins with cinnamic acid.

    Methylation: The cinnamic acid undergoes methylation to form methyl cinnamate.

    Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation, resulting in the formation of a cyclopropane ring.

    Hydrolysis: The final step involves hydrolysis to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of cyclopropane ring-opening reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the cyclopropane ring and the methoxyphenyl group, which can interact with enzymes and receptors in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropanecarboxylic Acid
  • Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester

Uniqueness:

Biological Activity

Rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as trans-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid, is a cyclopropanecarboxylic acid derivative with a molecular formula of C11_{11}H12_{12}O3_3 and a molecular weight of 192.21 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ethylene biosynthesis in plants and its implications in various therapeutic areas.

  • IUPAC Name : rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
  • CAS Number : 34919-31-8
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid functional group.

Ethylene Biosynthesis Inhibition

Research indicates that cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, play a significant role in inhibiting ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in various physiological processes such as fruit ripening and senescence. The compound acts as an analog to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, thereby inhibiting the action of ACC oxidase enzymes (ACO) involved in ethylene production.

Table 1: Inhibition Potency of Cyclopropanecarboxylic Acids

CompoundBinding Constant KbK_b (M1^{-1})ΔG (kcal/mol)
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acidTBDTBD
(1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid3.53 × 104^4-6.2
Methylcyclopropane0.188 × 103^3-3.1

The binding studies suggest that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits comparable or superior binding affinity to ACO compared to other known inhibitors .

Therapeutic Potential

In addition to its role in plant biology, there is emerging interest in the therapeutic applications of this compound in human health. Its structural similarity to other bioactive compounds suggests potential anti-inflammatory and analgesic properties. Preliminary studies have indicated that derivatives of cyclopropanecarboxylic acids can modulate pain pathways and inflammatory responses.

Study on Ethylene Inhibition

A study published in "Bioactive Compounds in Health and Disease" explored the effects of various cyclopropanecarboxylic acids on ethylene production in Arabidopsis thaliana. The results demonstrated that rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid significantly reduced ethylene levels when applied to plant tissues, highlighting its potential as a natural growth regulator .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interaction between this compound and ACO enzymes. The results indicated strong binding interactions, suggesting that modifications to the cyclopropane structure could enhance its inhibitory effects on ethylene biosynthesis .

Properties

IUPAC Name

(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQTZPLHSZFWIY-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192250
Record name rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34919-31-8
Record name rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34919-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Reactant of Route 2
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rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Reactant of Route 3
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Reactant of Route 4
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Reactant of Route 5
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans
Reactant of Route 6
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, trans

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